![molecular formula C31H32O8 B1246771 longipedumin A](/img/structure/B1246771.png)
longipedumin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Longipedumin A is a lignan isolated from the roots and stems of Kadsura longipedunculata and has been shown to exhibit inhibitory activity against HIV-1 protease. It has a role as a metabolite and a HIV protease inhibitor. It is a cinnamate ester, an aromatic ether, a lignan and an organic heterotetracyclic compound.
Scientific Research Applications
Overview of Kadsura Longipedunculata
Kadsura longipedunculata, containing longipedumin A, is a climbing shrub used in traditional Chinese medicine. It possesses pharmacological properties such as cytotoxic, antioxidant, antitumor, anti-inflammatory, and hepatoprotective effects. This review provides data for further research on its chemical components and pharmacological effects (Idrees et al., 2022).
Pharmacological Activities
- Antioxidant and Antibacterial Potency: Matthiola longipetala, which may contain longipedumin A, has been studied for its antioxidant, antibacterial, and cytotoxic potency. This research could lead to the development of bioactive compounds with various biological activities (El-Amier et al., 2023).
- Inhibition of Key Enzymes in Alzheimer’s Disease: An aqueous extract of Securidaca longipendunculata inhibits enzymes linked with Alzheimer’s disease. This suggests potential therapeutic applications for neurodegenerative diseases (Saliu & Olabiyi, 2016).
Potential Therapeutic Uses
- Insulin Mimetic Activity: Triterpenoids isolated from Gynostemma longipes have shown insulin mimetic activity, suggesting potential use in diabetes treatment (Pham et al., 2018).
- Antinociceptive Effect: The antinociceptive effect of Heliopsis longipes extract, potentially containing longipedumin A, indicates possible applications for pain management (Déciga-Campos et al., 2010).
properties
Product Name |
longipedumin A |
---|---|
Molecular Formula |
C31H32O8 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C31H32O8/c1-17-13-20-14-22(34-3)29(35-4)27(33)25(20)26-21(15-23-30(31(26)36-5)38-16-37-23)28(18(17)2)39-24(32)12-11-19-9-7-6-8-10-19/h6-12,14-15,17-18,28,33H,13,16H2,1-5H3/b12-11+/t17-,18-,28-/m1/s1 |
InChI Key |
MWCNCFCBBXKOCI-CMTGZUNTSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)OC(=O)/C=C/C5=CC=CC=C5)OCO4)OC)O)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C=CC5=CC=CC=C5)OCO4)OC)O)OC)OC |
synonyms |
longipedunin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.